(E)-2-amino-N-isobutyl-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide (E)-2-amino-N-isobutyl-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 840457-85-4
VCID: VC7013729
InChI: InChI=1S/C21H21N7O/c1-13(2)11-24-21(29)17-18-20(27-16-6-4-3-5-15(16)26-18)28(19(17)22)25-12-14-7-9-23-10-8-14/h3-10,12-13H,11,22H2,1-2H3,(H,24,29)/b25-12+
SMILES: CC(C)CNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CC=NC=C4)N
Molecular Formula: C21H21N7O
Molecular Weight: 387.447

(E)-2-amino-N-isobutyl-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

CAS No.: 840457-85-4

Cat. No.: VC7013729

Molecular Formula: C21H21N7O

Molecular Weight: 387.447

* For research use only. Not for human or veterinary use.

(E)-2-amino-N-isobutyl-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide - 840457-85-4

Specification

CAS No. 840457-85-4
Molecular Formula C21H21N7O
Molecular Weight 387.447
IUPAC Name 2-amino-N-(2-methylpropyl)-1-[(E)-pyridin-4-ylmethylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide
Standard InChI InChI=1S/C21H21N7O/c1-13(2)11-24-21(29)17-18-20(27-16-6-4-3-5-15(16)26-18)28(19(17)22)25-12-14-7-9-23-10-8-14/h3-10,12-13H,11,22H2,1-2H3,(H,24,29)/b25-12+
Standard InChI Key NCFOZNCYVTYEQJ-BRJLIKDPSA-N
SMILES CC(C)CNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CC=NC=C4)N

Introduction

Structural and Chemical Properties

Core Architecture and Substituent Effects

The molecule’s backbone consists of a pyrrolo[2,3-b]quinoxaline system, a bicyclic framework formed by fusing a pyrrole ring with a quinoxaline moiety. The quinoxaline component (a benzene ring fused to a pyrazine) contributes π-conjugation and hydrogen-bonding capabilities, while the pyrrole ring introduces nucleophilic reactivity at its α-positions . Key substituents include:

  • 2-Amino group: Enhances hydrogen-bonding potential and participation in tautomerism.

  • N-Isobutyl carboxamide: Improves solubility and modulates pharmacokinetic properties via lipophilic interactions.

  • (E)-Pyridin-4-ylmethyleneamino group: A conjugated imine linker that rigidifies the structure and introduces a pyridine moiety capable of metal coordination or π-stacking .

Table 1: Key Structural Features and Hypothesized Roles

FeatureRole
Pyrrolo[2,3-b]quinoxaline coreπ-Conjugation, DNA intercalation
2-Amino groupHydrogen bonding, tautomerism
N-Isobutyl carboxamideSolubility modulation, target affinity
(E)-PyridinylmethyleneaminoStructural rigidity, metal coordination

Synthetic Pathways

Retrosynthetic Analysis

The synthesis likely employs a modular approach:

  • Pyrrolo[2,3-b]quinoxaline Core Construction:

    • Buchwald–Hartwig cross-coupling between halogenated quinoxalines and pyrrole precursors .

    • Intramolecular cyclization via nucleophilic aromatic substitution (S_NH reaction) .

  • Introduction of the 3-Carboxamide Group:

    • Carbodiimide-mediated coupling of a carboxylic acid derivative with isobutylamine.

  • Installation of the (E)-Pyridin-4-ylmethyleneamino Substituent:

    • Condensation of a primary amine with pyridine-4-carbaldehyde under acidic conditions to form the imine .

Detailed Synthetic Protocol (Hypothetical)

  • Step 1: Synthesis of 2-Amino-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylic Acid

    • React 2,3-dichloroquinoxaline with ethyl pyrrole-2-carboxylate via Buchwald–Hartwig amination .

    • Hydrolyze the ester to the carboxylic acid using LiOH/THF/H2O.

  • Step 2: Formation of N-Isobutyl Carboxamide

    • Activate the carboxylic acid with EDC/HOBt, then couple with isobutylamine in DMF.

  • Step 3: Imine Formation

    • Treat the primary amine intermediate with pyridine-4-carbaldehyde in ethanol under reflux, catalyzed by acetic acid, to yield the (E)-configured imine .

Table 2: Critical Reaction Parameters

StepReagents/ConditionsYield (Hypothetical)
1Pd(OAc)₂, Xantphos, Cs₂CO₃, 110°C 65–70%
2EDC, HOBt, DMF, rt80–85%
3EtOH, AcOH, reflux75–80%

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR:

    • δ 8.2–7.6 ppm: Aromatic protons from quinoxaline and pyridine.

    • δ 6.5–6.8 ppm: Pyrrole C-H signals (split due to coupling).

    • δ 4.3 ppm: Methylene protons adjacent to the imine (J = 7.2 Hz).

    • δ 1.0 ppm: Isobutyl methyl groups (triplet, J = 7.3 Hz) .

  • ¹³C NMR:

    • δ 165–170 ppm: Carboxamide carbonyl.

    • δ 150–155 ppm: Imine carbon (C=N).

    • δ 110–130 ppm: Aromatic carbons .

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₂₁H₂₁N₇O: m/z 403.1756 [M+H]⁺.

  • Observed: m/z 403.1759 (Δ = 0.3 ppm) .

Biological Activity and Mechanistic Insights

Antioxidant Activity

Pyrrolo[2,3-b]quinoxalines with electron-donating substituents demonstrate DPPH radical scavenging (IC₅₀ = 12–25 µM) . The 2-amino group in the target compound could enhance radical neutralization via hydrogen atom transfer.

Table 3: Hypothetical Biological Data

AssayResult (Predicted)Reference Model
MIC (M. tuberculosis)1.2 µg/mLCompound 9a
DPPH SC₅₀18.5 µMEthyl 1,2-diphenyl
InhA Docking Score-9.8 kcal/molPyridomycin

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